N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Overview
Description
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex carbohydrate derivative. It is a benzyl-protected disaccharide that contains both galactose and N-acetylgalactosamine units. This compound is often used in biochemical research, particularly in the study of glycoproteins and glycolipids.
Mechanism of Action
Target of Action
It is known to be a substrate forUDP-GlcNAc:Gal1-beta-3GalNAc (GlcNAc-GalNAc)-6-beta-GlcNAc transferase and sialytransferase . These enzymes play crucial roles in the biosynthesis of complex carbohydrates and glycoproteins.
Mode of Action
The compound interacts with its target enzymes, serving as a substrate for the transferase reactions. This interaction leads to the addition of specific sugar moieties to the growing glycan chain, altering the structure and function of the resultant glycoprotein .
Biochemical Pathways
The compound is involved in the glycosylation pathways , specifically in the biosynthesis of complex carbohydrates and glycoproteins . The downstream effects of these pathways are diverse and depend on the specific cellular context, including cell-cell interaction, immune response modulation, and protein stability.
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to the alteration of glycan structures on glycoproteins. This could potentially influence various biological processes, including protein folding, stability, and cell-cell interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide units are protected using benzylidene groups.
Glycosylation: The protected monosaccharides undergo glycosylation to form the disaccharide linkage.
Deprotection: The benzylidene groups are removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactors are used to carry out the protection, glycosylation, and deprotection steps.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different protective or functional groups.
Scientific Research Applications
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide has several scientific research applications:
Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cell-cell recognition and signaling.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of glycosylated products and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside
- Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-alpha-D-glucopyranoside
Uniqueness
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is unique due to its specific benzylidene protection, which provides stability and allows for selective deprotection. This makes it particularly useful in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO11/c1-15(31)29-20-25(40-28-23(34)22(33)21(32)18(12-30)37-28)24-19(14-36-26(39-24)17-10-6-3-7-11-17)38-27(20)35-13-16-8-4-2-5-9-16/h2-11,18-28,30,32-34H,12-14H2,1H3,(H,29,31)/t18-,19-,20-,21+,22+,23-,24+,25-,26?,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRLFXLKFXJEJD-ONYJJJNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724581 | |
Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90754-58-8 | |
Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-4,6-O-(phenylmethylene)-α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90754-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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